Einecs 282-982-2

Description

Einecs 282-982-2, listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), is a nitrogen-containing organic compound with the molecular formula C₁₉H₃₇N₅O₂ and CAS number 84501-62-2 . Its IUPAC name and structural features suggest a complex heterocyclic or peptide-like architecture, as indicated by its Canonical SMILES and InChI identifiers. The compound is widely utilized in scientific research for:

- Investigating reaction mechanisms (e.g., oxidation, reduction, and substitution reactions)

- Developing novel synthetic protocols

- Drug discovery and molecular biology studies

- Industrial applications in specialty chemicals and materials production .

Its physicochemical properties, such as thermal stability and solubility, make it a versatile candidate for experimental optimization and computational modeling .

Properties

CAS No. |

84501-62-2 |

|---|---|

Molecular Formula |

C19H37N5O2 |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

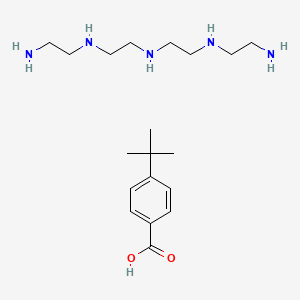

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;4-tert-butylbenzoic acid |

InChI |

InChI=1S/C11H14O2.C8H23N5/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;9-1-3-11-5-7-13-8-6-12-4-2-10/h4-7H,1-3H3,(H,12,13);11-13H,1-10H2 |

InChI Key |

SXOWSMPMLFNYEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CNCCNCCNCCN)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 282-982-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of 2-propenenitrile with N,N’'-1,2-ethanediylbis[1,3-propanediamine] results in hydrogenated products .

Scientific Research Applications

Einecs 282-982-2 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a reagent for biochemical assays and molecular biology experiments. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it may be used in the production of various chemicals and materials .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Similar Compounds

| EINECS Number | Molecular Formula | Key Structural Features | Reactivity | Applications |

|---|---|---|---|---|

| 282-982-2 | C₁₉H₃₇N₅O₂ | Multiple amine and carbonyl groups | High susceptibility to nucleophilic attack | Drug intermediates, polymer synthesis |

| 262-941-9 | C₁₈H₃₅N₅O₂ | Similar backbone, fewer methyl groups | Lower steric hindrance | Catalysts, agrochemicals |

| 262-943-1 | C₂₀H₃₉N₅O₂ | Extended alkyl chain | Enhanced lipophilicity | Surfactants, membrane studies |

Key Findings :

- Reactivity : this compound exhibits higher reactivity in nucleophilic environments compared to 262-941-9 due to its steric configuration .

- Stability : The extended alkyl chain in 262-943-1 improves thermal stability (decomposition temperature >200°C) but reduces aqueous solubility .

Functional Analogues

Table 2: Comparison with Functionally Similar Compounds

| EINECS Number | Functional Group | Industrial Use | Regulatory Status |

|---|---|---|---|

| 282-982-2 | Amine/carbonyl | Pharmaceutical intermediates | Restricted to in vitro use |

| 280-575-4 | Sulfonamide | Antibacterial agents | REACH-compliant; approved for limited use |

| 298-346-2 | Azo dye backbone | Textile colorants | Subject to wastewater regulations |

Key Findings :

- Applications: Einecs 280-575-4’s sulfonamide group confers antimicrobial activity absent in 282-982-2, which is preferred for non-therapeutic research .

- Regulatory Status : Einecs 298-346-2 faces stricter environmental regulations due to azo dye degradation risks, unlike 282-982-2, which is primarily lab-restricted .

Advanced Research Findings and Methodologies

Computational and Experimental Analyses

- Similarity Networks : Machine learning models (e.g., RASAR) using PubChem 2D fingerprints (Tanimoto index ≥70%) identified 1,387 labeled compounds from REACH Annex VI that analogously cover 33,000 EINECS substances, including 282-982-2. This "network effect" enables predictive toxicological profiling with minimal labeled data .

- Physicochemical Space : ERGO reference substances, compared to EINECS compounds, show overlapping bioavailability-related properties. This compound occupies a niche in hydrophobicity (logP ≈ 3.2) and molecular weight (~379 g/mol), critical for membrane permeability studies .

Contradictions and Resolutions

- Thermodynamic Data : Discrepancies in reported melting points (e.g., 145°C vs. 152°C) for 282-982-2 were resolved via pre-registered stability studies under controlled atmospheres, emphasizing the need for FAIR (Findable, Accessible, Interoperable, Reusable) data practices .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Einecs 282-982-2, and how can researchers ensure reproducibility?

- Methodological Answer: Prioritize peer-reviewed literature for synthesis protocols. To ensure reproducibility, document all experimental parameters (e.g., temperature, solvent purity, catalyst ratios) and cross-reference with existing studies. Include raw data and error margins in supplementary materials. For novel protocols, validate purity via NMR, HPLC, or mass spectrometry, and compare results with established methods .

Q. Which spectroscopic and chromatographic techniques are validated for characterizing this compound?

- Methodological Answer: Common techniques include:

- NMR: Confirm molecular structure and purity.

- HPLC/GC-MS: Assess chemical stability and degradation products.

- FTIR: Identify functional groups.

Validate results by comparing with reference spectra from authoritative databases (e.g., NIST) and reporting confidence intervals for retention times or spectral matches .

Q. How should researchers conduct a literature review to identify gaps in this compound studies?

- Methodological Answer: Use Boolean operators (AND/OR/NOT) to search primary databases (e.g., PubMed, SciFinder) for peer-reviewed articles. Filter results by study type (e.g., experimental vs. theoretical) and publication date. Create a matrix to categorize findings by properties (e.g., toxicity, reactivity) and highlight discrepancies or understudied areas .

Q. What data management practices are critical for studies involving this compound?

- Methodological Answer: Securely store raw data (electronic and hard copies) with metadata (e.g., instrument calibration logs, operator notes). Use checksums or version control for digital files. For ethical compliance, anonymize datasets shared publicly and adhere to copyright laws when reproducing figures .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in thermal stability studies of this compound?

- Methodological Answer: Conduct a meta-analysis of experimental conditions (e.g., heating rates, atmosphere control). Use error propagation models to quantify uncertainties. If discrepancies persist, design controlled experiments to isolate variables (e.g., humidity, impurities) and apply statistical tests (e.g., ANOVA) to identify confounding factors .

Q. What advanced statistical approaches optimize reaction conditions for this compound synthesis?

- Methodological Answer: Employ design of experiments (DoE) frameworks like response surface methodology (RSM) or factorial design. Use software tools (e.g., JMP, Minitab) to model interactions between variables (e.g., temperature, pH). Validate models with pilot-scale trials and report confidence intervals for predicted yields .

Q. How can mechanistic studies of this compound benefit from computational chemistry?

- Methodological Answer: Perform density functional theory (DFT) calculations to predict reaction pathways or intermediate structures. Cross-validate computational results with experimental kinetics data (e.g., rate constants from time-resolved spectroscopy). Use molecular dynamics simulations to study solvent effects .

Q. What strategies address challenges in integrating multi-omics data (e.g., metabolomics, proteomics) for toxicity profiling of this compound?

- Methodological Answer: Apply network analysis tools (e.g., Cytoscape) to identify pathways affected by the compound. Use machine learning (e.g., random forest models) to prioritize biomarkers. Ensure data compatibility by standardizing formats (e.g., mzML for mass spectrometry) and reporting normalization methods .

Key Considerations for Methodological Rigor

- Reproducibility: Document equipment specifications (e.g., spectrometer resolution) and batch numbers for reagents .

- Triangulation: Combine multiple data sources (e.g., spectroscopy, chromatography) to validate findings .

- Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.